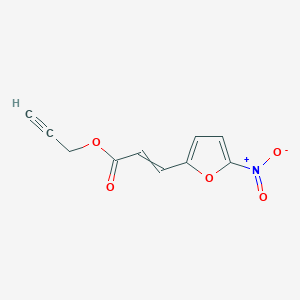
Prop-2-yn-1-yl 3-(5-nitrofuran-2-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-yn-1-yl 3-(5-nitrofuran-2-yl)prop-2-enoate is an organic compound that features a nitrofuran moiety, which is known for its significant biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 3-(5-nitrofuran-2-yl)prop-2-enoate typically involves the esterification of 3-(5-nitrofuran-2-yl)prop-2-enoic acid with prop-2-yn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-yn-1-yl 3-(5-nitrofuran-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Nitro derivatives of the furan ring.
Reduction: Amino derivatives of the furan ring.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Prop-2-yn-1-yl 3-(5-nitrofuran-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Medicine: Potential use in the development of new antibiotics and antifungal agents.
Industry: Could be used in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Prop-2-yn-1-yl 3-(5-nitrofuran-2-yl)prop-2-enoate involves the inhibition of bacterial enzymes. Specifically, it has been shown to inhibit arylamine N-acetyltransferase in Mycobacterium tuberculosis, which is essential for the intracellular survival of the bacteria . This inhibition disrupts the bacterial metabolism, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-Nitrofuran-2-yl)prop-2-en-1-one: Known for its potent antituberculosis activity.
Nitrofurantoin: A well-known antibiotic used to treat urinary tract infections.
Furazolidone: An antimicrobial agent used to treat bacterial and protozoal infections.
Uniqueness
Prop-2-yn-1-yl 3-(5-nitrofuran-2-yl)prop-2-enoate is unique due to its combination of a nitrofuran moiety with a prop-2-yn-1-yl ester group. This structure provides a distinct set of chemical properties and biological activities, making it a valuable compound for further research and development in medicinal chemistry.
Eigenschaften
CAS-Nummer |
90147-26-5 |
|---|---|
Molekularformel |
C10H7NO5 |
Molekulargewicht |
221.17 g/mol |
IUPAC-Name |
prop-2-ynyl 3-(5-nitrofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H7NO5/c1-2-7-15-10(12)6-4-8-3-5-9(16-8)11(13)14/h1,3-6H,7H2 |
InChI-Schlüssel |
YBASYVYPLWTESI-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dihydroxy-4a-methyl-3,8-dimethylidenedecahydroazuleno[6,5-b]furan-2(3h)-one](/img/structure/B14369914.png)
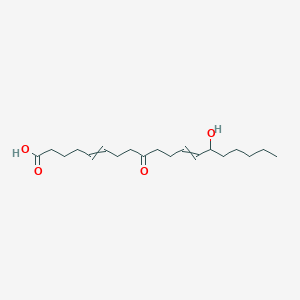
![6-({4-[(Propan-2-yl)oxy]phenyl}methyl)pyrimidine-2,4-diamine](/img/structure/B14369916.png)
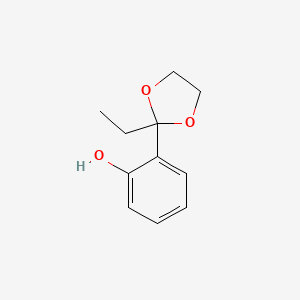
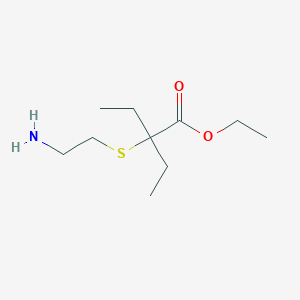
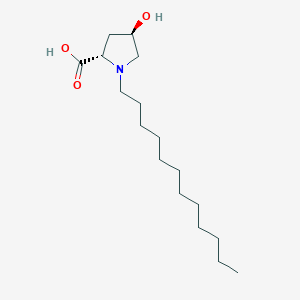

![2-Propenoic acid, 2-[2-(2-phenoxyethoxy)ethoxy]ethyl ester](/img/structure/B14369939.png)
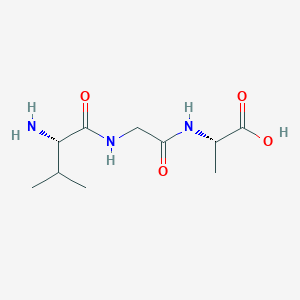
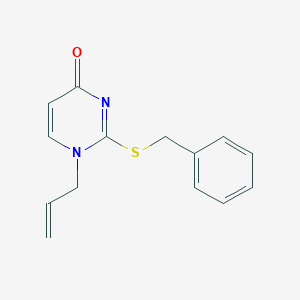

![Decahydro-2H-7,11-methanopyrido[1,2-a]azocine](/img/structure/B14369974.png)
![Diethyl [1-(benzenesulfonyl)ethenyl]phosphonate](/img/structure/B14369982.png)

